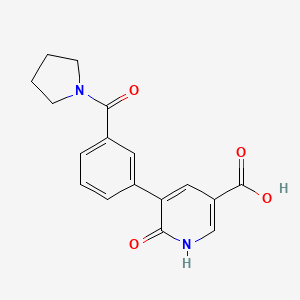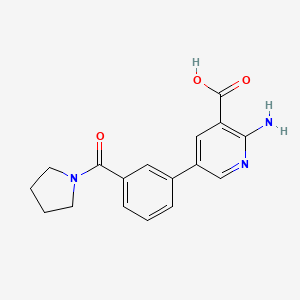
MFCD18318544
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number “MFCD18318544” is a chemical substance with unique properties and applications. It is essential in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318544” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of catalysts and controlled environments to ensure the desired chemical transformations. For instance, one common method might involve the use of hexafluorophosphate in deuterated solvents under ambient conditions .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions: “MFCD18318544” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions of “this compound” often require specific reagents and conditions. For example, oxidation reactions might use oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents like lithium aluminum hydride .
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form .
Scientific Research Applications
“MFCD18318544” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which “MFCD18318544” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. For example, it might interact with enzymes or receptors, altering their activity and leading to the desired effect .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-15-14(17(22)23)9-13(10-19-15)11-4-3-5-12(8-11)16(21)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H2,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOSELKRLXZFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688376 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-45-6 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
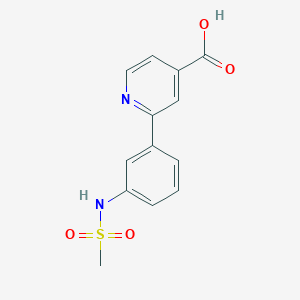
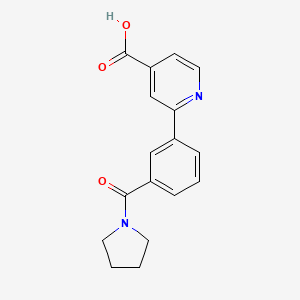
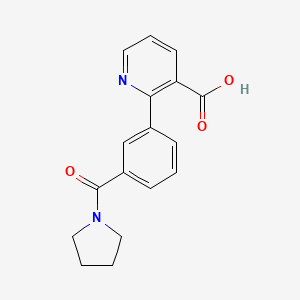

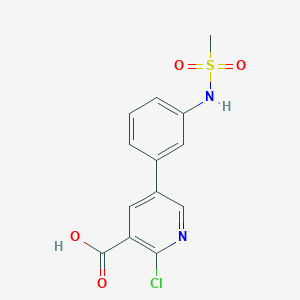

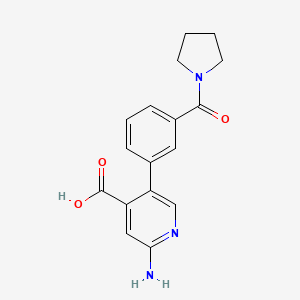
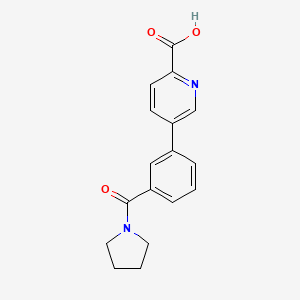
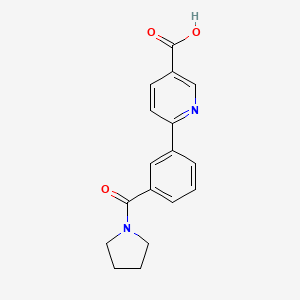
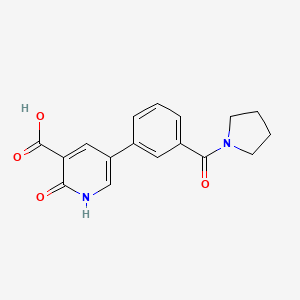
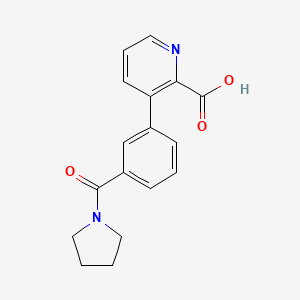

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid](/img/structure/B6394409.png)
